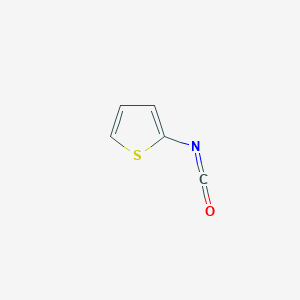
2-Thienyl isocyanate
Overview
Description
2-Thienyl isocyanate is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, where an isocyanate group (-N=C=O) is attached to the second carbon of the thiophene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thienyl isocyanate can be synthesized through several methods:
Substitution Reactions: One common method involves the reaction of 2-thienylamine with phosgene (COCl2) to produce this compound.
Oxidation of Isonitriles: Another method involves the oxidation of 2-thienyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the thermal decomposition of 2-thienyl azide to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure safety and high yield .
Chemical Reactions Analysis
2-Thienyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines to form ureas and with alcohols to form carbamates.
Substitution Reactions: It can undergo substitution reactions with thiols to form thiourethanes.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-thienylamine and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Thiols: Used in the formation of thiourethanes.
Water: Catalyzes hydrolysis reactions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiourethanes: Formed from reactions with thiols.
Scientific Research Applications
2-Thienyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles.
Mechanism of Action
2-Thienyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Similar in reactivity but differs in the aromatic ring structure, leading to different electronic properties and reactivity patterns.
Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides and polymers.
Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other isocyanates. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .
Comparison with Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Benzyl isocyanate
Properties
IUPAC Name |
2-isocyanatothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWPBIUVXZGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380027 | |
| Record name | 2-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2048-57-9 | |
| Record name | 2-isocyanatothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















